3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Description
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS: 138023-17-3, molecular formula: C₁₃H₁₀BrN₃O) is a brominated imidazo[1,2-a]pyrimidine derivative characterized by a 4-methoxyphenyl group at position 2 and a bromine atom at position 2. It is synthesized via a one-pot reaction under ultrasound irradiation, yielding 82% as a white solid with a melting point of 154–156°C . Key spectral data include:
- ¹H NMR (CDCl₃): δ 8.57 (dd, J = 4.1, 2.0 Hz), 8.45 (dd, J = 6.8, 2.0 Hz), 3.88 (s, OCH₃).
- ¹³C NMR: δ 160.16 (C-O), 149.79 (C-Br), 55.33 (OCH₃).
- HRMS: [M + H]⁺ at m/z 304.0085 (calc. 304.0086) .
The compound’s structure combines a planar imidazo[1,2-a]pyrimidine core with a methoxy group enhancing solubility and a bromine atom enabling further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOTSZXKFZUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363119 | |
| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-89-9 | |
| Record name | 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine with α-Bromoketones
The most direct route involves the reaction of 2-aminopyrimidine with α-bromo-4-methoxyacetophenone under oxidative conditions. This method leverages iodine-catalyzed cyclization in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant (Fig. 1).
- Reactants : 2-Aminopyrimidine (1.5 equiv), α-bromo-4-methoxyacetophenone (1.0 equiv), iodine (0.2 equiv), and TBHP (4.0 equiv) in toluene.
- Conditions : Reflux at 100°C for 2 hours.
- Workup : Quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 100:5–100:10).
- Yield : 75–83% (reported for analogous imidazo[1,2-a]pyridine systems).
Mechanistic Insight :
- Iodine facilitates the generation of a radical intermediate, enabling cyclization.
- TBHP oxidizes the intermediate to aromatize the imidazo ring.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (I₂) | 0.2 equiv | Maximizes cyclization efficiency |
| Oxidant (TBHP) | 4.0 equiv | Ensures complete aromatization |
| Solvent | Toluene | Enhances thermal stability |
| Temperature | 100°C | Balances reaction rate and decomposition |
Post-Synthetic Bromination of Imidazo[1,2-a]pyrimidine
An alternative approach involves brominating pre-formed 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine. This method is less common due to regioselectivity challenges but offers flexibility when direct cyclocondensation fails.
- Substrate : 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (1.0 equiv) in dichloromethane.
- Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv) with a radical initiator (e.g., AIBN).
- Conditions : Stir at 25°C for 12 hours under inert atmosphere.
- Yield : ~60% (extrapolated from analogous pyrimidine brominations).
Limitations :
- Competing bromination at adjacent positions may occur.
- Requires rigorous purification to isolate the 3-bromo isomer.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed couplings enable modular synthesis, particularly for introducing the 4-methoxyphenyl group post-cyclization.
Buchwald-Hartwig Amination Variant :
- Substrate : 3-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (4:1).
- Conditions : Microwave irradiation at 120°C for 1 hour.
- Yield : ~70% (estimated from related arylations).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Role of Oxidants
- TBHP vs. H₂O₂ : TBHP minimizes over-oxidation, while H₂O₂ leads to side-product formation (e.g., N-oxides).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Synthetic Methodologies
The synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine typically involves several approaches:
- Multicomponent Reactions : These reactions allow for the efficient construction of the imidazo[1,2-a]pyrimidine framework from readily available starting materials.
- Bromination : The bromination step is critical for introducing the bromine atom into the structure, enhancing its biological activity and selectivity towards certain molecular targets.
- Industrial Production : On a larger scale, continuous flow reactors are often employed to ensure consistent product quality and yield during synthesis.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell cycle progression. Its mechanism involves targeting specific enzymes crucial for tumor growth.
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it can modulate leukocyte functions and reduce inflammatory responses in animal models.
- Antiviral Research : Recent studies suggest that derivatives of this compound may serve as effective inhibitors against viral entry mechanisms, particularly in the context of emerging viral threats like SARS-CoV-2.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π stacking interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . These interactions can modulate various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Bromine vs. Hydrogen : Bromination at position 3 reduces the melting point (154–156°C vs. 190–192°C in 4h), likely due to disrupted crystal packing .
- Methoxy vs. Chloro/Nitro : The methoxy group (electron-donating) enhances solubility compared to chloro (electron-withdrawing) or nitro (strongly electron-withdrawing) substituents, which may improve pharmacokinetic properties .
- Alkenyl Substitutions : Styryl derivatives (e.g., 4i) exhibit lower synthetic yields (43–62%) and higher melting points due to rigid π-conjugation .
Biological Activity
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is known for various pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways:
- Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cancer cell proliferation and bacterial growth inhibition. Its structure allows it to bind effectively to enzymes that are pivotal in these processes.
- Receptor Modulation : It has been investigated for its role as a receptor modulator, influencing various signaling pathways that are essential for cellular functions and responses to stimuli .
Anticancer Activity
This compound exhibits notable anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against human cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating potent activity (e.g., IC50 = 0.39 ± 0.06 µM against HCT116) .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects. Studies have demonstrated that imidazo[1,2-a]pyrimidines can modulate leukocyte functions and reduce inflammatory responses in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Antiviral Activity
Research highlights the antiviral potential of this compound. It has been evaluated for its effectiveness against various viral infections, although specific data on its efficacy against particular viruses remains limited .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | HCT116: 0.39 µM |
| Imidazo[1,2-a]pyridine | Structure | Antituberculosis | Not specified |
| Imidazo[1,2-a]pyrimidine | Structure | Anticancer (varied effects) | Varied |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Anticancer Activity : A study by Uslu Kobak et al. (2022) reported that various imidazo derivatives exhibited significant cytotoxicity against cancer cell lines with promising IC50 values .
- Anti-inflammatory Response : Research conducted by Vidal et al. (2001) demonstrated the anti-inflammatory potential of imidazo derivatives in mouse models .
- Antiviral Screening : While specific antiviral data for this compound are still emerging, related compounds within the imidazo class have shown promising results against viral infections .
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and brominated intermediates. For example, bromoacetyl derivatives react with pyrimidin-2-amine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to form the imidazo[1,2-a]pyrimidine core. Post-functionalization with a 4-methoxyphenyl group can be achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxy group at δ ~3.8 ppm for -OCH₃ and aromatic protons between δ 6.8–8.5 ppm) .
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹ and C=O/C=N vibrations if present) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ expected at ~318–320 Da) and purity .
Q. How is the molecular structure of this compound confirmed computationally?
Density Functional Theory (DFT) calculations can optimize the geometry and predict spectroscopic properties (e.g., NMR chemical shifts, IR bands). Tools like Gaussian or ORCA are used, with basis sets such as B3LYP/6-31G(d). Compare computed data with experimental results to validate structural accuracy .
Advanced Research Questions
Q. What strategies optimize the yield of imidazo[1,2-a]pyrimidine derivatives in multi-step syntheses?
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes by-products, while recrystallization improves purity .
Q. How do substituents on the phenyl ring influence biological activity?
The 4-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive compounds. Electron-donating groups (e.g., -OCH₃) may increase binding affinity to targets like GABA receptors, as seen in anxiolytic imidazo[1,2-a]pyrimidines . Contrastingly, nitro or chloro substituents (e.g., 4-nitrophenyl in ) alter electronic properties, affecting reactivity in follow-up functionalizations .
Q. How can contradictory spectral data (e.g., NMR or purity discrepancies) be resolved?
- Purity Analysis : Use HPLC with a C18 column and UV detection to quantify impurities. Low purity (e.g., 61% in ) may indicate side reactions requiring optimized conditions .
- X-ray Crystallography : Resolves ambiguous NMR assignments by providing definitive bond lengths and angles .
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations in complex aromatic systems .
Q. What are the challenges in scaling up the synthesis of this compound?
- Exothermic Reactions : Bromination steps require controlled temperature to avoid decomposition.
- Sensitivity to Moisture : Use anhydrous solvents and inert atmospheres for moisture-sensitive intermediates (e.g., Grignard reagents) .
- By-Product Management : Scale-up may amplify impurities; optimize quenching and work-up protocols .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variation of Substituents : Synthesize analogs with halogens (-Br, -Cl), electron-withdrawing (-NO₂), or bulky groups (e.g., isobutyl in ) at the 2- and 3-positions.
- Biological Assays : Test against target enzymes (e.g., phosphodiesterases) or receptors (e.g., benzodiazepine receptors) using fluorescence probes or radioligand binding .
Q. What computational tools predict the pharmacokinetic properties of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
